![molecular formula C15H15N3O4S B2525112 N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-96-2](/img/structure/B2525112.png)
N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide" is a derivative of the thiadiazolo[3,2-a]pyrimidine class. This class of compounds has been the subject of research due to their potential medicinal properties. They have been studied for their use in allergy medication and anti-microbial applications. The core structure of these compounds is characterized by a thiadiazolo[3,2-a]pyrimidine moiety, which is a fused ring system combining pyrimidine and thiadiazole rings.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the preparation of 2-R 5-oxo 5-H 6-N,N-diethylcarboxamide 7-phenyl 1,3,4-thiadiazolo-(3,2-a) pyrimidine involves the reaction of a precursor with N,N-diethylamin . Another synthesis route for 5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxamides has been reported, where the compounds were synthesized and evaluated for their anti-inflammatory activity . Additionally, the synthesis of N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides was achieved through the reaction of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides with ethyl chloroacetate .
Molecular Structure Analysis
The molecular structure of thiadiazolo[3,2-a]pyrimidine derivatives is typically elucidated using spectroscopic methods such as NMR, 13C, and IR spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.
Chemical Reactions Analysis
The thiadiazolo[3,2-a]pyrimidine derivatives are reactive compounds that can undergo various chemical reactions. The synthesis processes described in the literature involve reactions with amines, such as N,N-diethylamin, and with reagents like ethyl chloroacetate, indicating that these compounds can participate in nucleophilic substitution reactions . The reactivity of these compounds is essential for their potential use in medicinal chemistry, as it allows for the modification of the molecular structure to optimize biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide" are not detailed in the provided papers, the general properties of thiadiazolo[3,2-a]pyrimidine derivatives can be inferred. These compounds are likely to have moderate molecular weights and exhibit solid-state properties at room temperature. Their solubility in organic solvents and water would depend on the nature of the substituents attached to the core structure. The presence of carboxamide groups suggests the potential for hydrogen bonding, which could affect their solubility and bioavailability .
科学的研究の応用
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds, including thiazolopyrimidines, is a significant area of research, demonstrating the versatility of N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives. These compounds have been synthesized through various methods and have been explored for their potential as anti-inflammatory, analgesic, and antimicrobial agents. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant biological activities (A. Abu‐Hashem et al., 2020).
Biological Activity Evaluation
The synthesized compounds have been evaluated for various biological activities. For instance, some derivatives have shown promise as COX-2 inhibitors with significant analgesic and anti-inflammatory activities. Additionally, thiazolopyrimidine derivatives have been studied for their antimicrobial activities, indicating their potential application in fighting bacterial and fungal infections (J. Akbari et al., 2008).
Anticancer Applications
Certain thiazolopyrimidine derivatives have been explored for their in vitro antitumor activity against liver (HepG-2) and breast (MCF-7) human cancer cells. Compounds have shown dose-dependent cytotoxic activities, highlighting the potential of N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives in cancer treatment (Mohamed El-Naggar et al., 2018).
Structural and Conformational Studies
Research into the structural modifications and conformational features of thiazolopyrimidines has provided insights into their supramolecular aggregation and interaction patterns. These studies are crucial for understanding the molecular basis of the biological activities of these compounds and for designing derivatives with enhanced properties (H. Nagarajaiah et al., 2014).
将来の方向性
Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could be a potential future direction for the development of new pyrimidines as anti-inflammatory agents .
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-21-9-3-4-12(22-2)11(7-9)17-13(19)10-8-16-15-18(14(10)20)5-6-23-15/h3-4,7-8H,5-6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRGRAWOCMJTLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

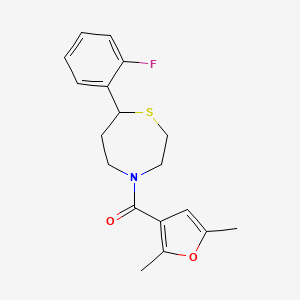
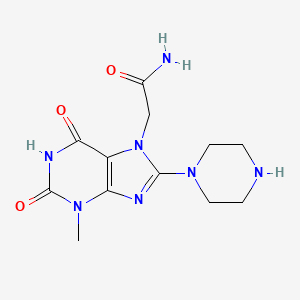
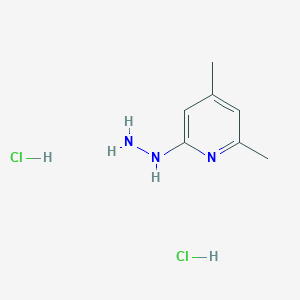
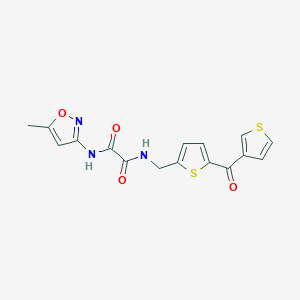
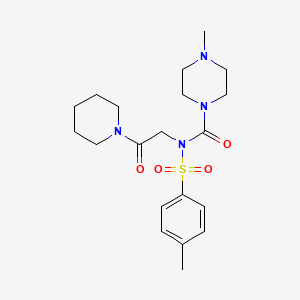
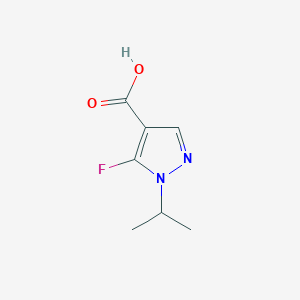
![N-(2,4-difluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2525038.png)
![N-[4-(Aminomethyl)oxan-4-yl]-4-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2525040.png)
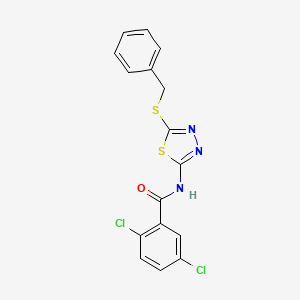
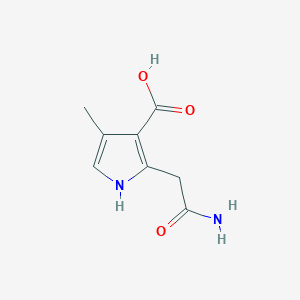
![4-Bromo-1-[[5-(difluoromethyl)thiophen-2-yl]methyl]pyrazole](/img/structure/B2525047.png)

![1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B2525051.png)
![3-(5-Chloro-2-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2525052.png)